molecular formula C20H17Cl2N3O2 B14959169 [4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone

[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone

Cat. No.: B14959169
M. Wt: 402.3 g/mol
InChI Key: DASZFBBYNJXFRA-UHFFFAOYSA-N
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Description

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a dihydroquinolinone moiety. This compound is of interest due to its potential pharmacological properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form 1-(3,4-dichlorophenyl)piperazine . This intermediate is then reacted with a suitable quinoline derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of substituted piperazine or quinoline derivatives.

Scientific Research Applications

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is believed to act on central nervous system receptors, such as dopamine and serotonin receptors, similar to other piperazine derivatives . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of a dichlorophenyl group and a dihydroquinolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-7-9-25(10-8-24)20(27)15-12-19(26)23-18-4-2-1-3-14(15)18/h1-6,11-12H,7-10H2,(H,23,26)

InChI Key

DASZFBBYNJXFRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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